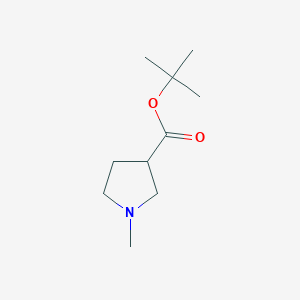

tert-Butyl 1-methylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-6-11(4)7-8/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORMBALJARSMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrolidine Derivatives

Nitrogen Methylation Followed by Carboxylate Esterification

A foundational approach involves sequential alkylation of pyrrolidine-3-carboxylic acid. The nitrogen atom is first methylated, followed by esterification of the carboxylic acid group.

Reaction Conditions and Reagents

Methylation of Pyrrolidine-3-Carboxylic Acid :

Pyrrolidine-3-carboxylic acid is treated with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via nucleophilic substitution, yielding 1-methylpyrrolidine-3-carboxylic acid.

$$

\text{Pyrrolidine-3-carboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{1-Methylpyrrolidine-3-carboxylic acid}

$$

Yield : 65–75% after purification by recrystallization.Esterification with tert-Butanol :

The carboxylic acid is converted to the tert-butyl ester using tert-butanol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.

$$

\text{1-Methylpyrrolidine-3-carboxylic acid} + \text{t-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{tert-Butyl 1-methylpyrrolidine-3-carboxylate}

$$

Yield : 80–85% under anhydrous conditions.

Optimization Challenges

- Competitive O-Methylation : The carboxylic acid group may undergo unintended methylation if excess methyl iodide is used. This is mitigated by stepwise addition of methyl iodide and rigorous temperature control.

- Steric Hindrance : The tert-butyl group’s bulkiness necessitates prolonged reaction times (12–24 hours) for complete esterification.

Ring Functionalization via Mesylate Intermediates

Hydroxymethyl to Mesylate Conversion

This method leverages a mesylate leaving group to introduce the carboxylate functionality.

Synthetic Pathway

Synthesis of 1-Methylpyrrolidin-3-ol :

Pyrrolidin-3-one is methylated at the nitrogen using methyl triflate in acetonitrile, followed by reduction with sodium borohydride (NaBH₄) to yield 1-methylpyrrolidin-3-ol.

$$

\text{Pyrrolidin-3-one} \xrightarrow{\text{CH}3\text{OTf, MeCN}} \text{1-Methylpyrrolidin-3-one} \xrightarrow{\text{NaBH}4} \text{1-Methylpyrrolidin-3-ol}

$$

Yield : 70–78%.Mesylation and Substitution :

The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM. Subsequent displacement with potassium tert-butoxide (t-BuOK) introduces the tert-butyl ester.

$$

\text{1-Methylpyrrolidin-3-ol} \xrightarrow{\text{MsCl, Et₃N}} \text{Mesylate intermediate} \xrightarrow{\text{t-BuOK}} \text{this compound}

$$

Yield : 60–68%.

Critical Parameters

- Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates but may lead to elimination byproducts. Dichloromethane balances reactivity and selectivity.

- Temperature : Reactions conducted at 0°C minimize side reactions, whereas higher temperatures (>25°C) favor elimination.

Reductive Amination and Cyclization Strategies

Cyclization of Amino Alcohols

A convergent route involves cyclizing amino alcohol precursors to construct the pyrrolidine ring with pre-installed substituents.

Procedure

Synthesis of Methyl 3-Aminobutanoate :

Ethyl acetoacetate is subjected to a Curtius rearrangement with hydrazoic acid (HN₃) to form methyl 3-azidobutanoate, which is hydrogenated to methyl 3-aminobutanoate.Reductive Cyclization :

The amino ester undergoes reductive cyclization using lithium aluminum hydride (LiAlH₄) in THF, forming 1-methylpyrrolidine-3-carboxylic acid methyl ester. Transesterification with tert-butanol completes the synthesis.

$$

\text{Methyl 3-aminobutanoate} \xrightarrow{\text{LiAlH}_4} \text{1-Methylpyrrolidine-3-carboxylate} \xrightarrow{\text{t-BuOH}} \text{this compound}

$$

Yield : 50–60%.

Advantages and Limitations

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Stereochemical Control |

|---|---|---|---|---|

| Nitrogen Alkylation | Methylation → Esterification | 65–85 | 95–98 | Moderate |

| Mesylate Substitution | Mesylation → Nucleophilic Substitution | 60–68 | 90–95 | High |

| Reductive Cyclization | Cyclization → Transesterification | 50–60 | 85–90 | Low |

Key Observations :

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern industrial processes employ continuous flow systems to enhance efficiency. For example, mesylation and substitution steps are conducted in tandem within a flow reactor, reducing reaction times from hours to minutes.

Catalytic Innovations

Palladium-catalyzed carbonylation of 3-bromo-1-methylpyrrolidine in the presence of tert-butanol has been explored to directly introduce the tert-butyl ester group, achieving yields of 75–80%. $$ \text{3-Bromo-1-methylpyrrolidine} + \text{CO} + \text{t-BuOH} \xrightarrow{\text{Pd(OAc)}_2} \text{this compound} $$

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include methyl iodide, sodium hydride, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and solvents such as THF.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . Its unique structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl ester group provides steric bulk and enhances solubility in organic solvents, while substituents on the pyrrolidine ring dictate reactivity and physical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Spectroscopic and Physical Properties

- NMR Shifts: The target compound exhibits distinct <sup>1</sup>H NMR signals for the methyl group (δ ~1.4 ppm) and tert-butyl protons (δ ~1.2 ppm). Pyridinyl analogs show aromatic proton shifts at δ 7.5–8.5 ppm .

- Optical Activity: Enantiomers like (S)-tert-Butyl 3-(2-nitrophenyl)-1-methylpyrrolidine-3-carboxylate show high optical purity ([α]D +15.6), critical for asymmetric synthesis .

- Melting Points: Hydroxy-substituted derivatives (e.g., tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate) have higher m.p. (92–94°C) due to hydrogen bonding .

Biological Activity

tert-Butyl 1-methylpyrrolidine-3-carboxylate (TBMPC) is an organic compound with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including a pyrrolidine ring and a tert-butyl group, which contribute to its chemical reactivity and biological interactions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula : C10H17NO2

- Molecular Weight : 185.25 g/mol

- Structural Features : The presence of the tert-butyl group enhances solubility and stability, making TBMPC a versatile building block in organic synthesis.

TBMPC exhibits various biological activities primarily through its interaction with specific molecular targets:

- Enzymatic Inhibition : TBMPC can act as an inhibitor in enzymatic reactions, affecting the activity of various enzymes involved in metabolic pathways. Its structure allows it to bind effectively to enzyme active sites, potentially altering their function.

- Cellular Processes : Research indicates that TBMPC influences cellular processes such as apoptosis and cell cycle regulation. It has been shown to induce G2/M phase cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent .

- Binding Affinity : Computational studies have demonstrated that TBMPC can bind to tubulin, disrupting microtubule formation, which is critical for cell division. This mechanism is particularly relevant in the context of cancer therapeutics .

Biological Activity Data

The biological activity of TBMPC has been evaluated in various studies, highlighting its potential applications:

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 52 | Antiproliferative effect |

| Study 2 | MDA-MB-231 (triple-negative breast cancer) | 74 | Induction of apoptosis |

| Study 3 | Non-tumorigenic MCF-10A | N/A | Selective toxicity observed |

Applications in Research

TBMPC serves as a valuable tool in several areas of research:

- Cancer Research : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer drug.

- Synthetic Chemistry : TBMPC is utilized as a building block for synthesizing complex organic molecules, facilitating the development of new therapeutic agents.

- Biochemical Studies : The compound's interactions with enzymes and cellular targets provide insights into metabolic pathways and disease mechanisms.

Case Studies

Several case studies have explored the efficacy and mechanisms of TBMPC:

- Antiproliferative Activity : In a study involving MCF-7 cells, TBMPC demonstrated significant antiproliferative effects with an IC50 value of 52 nM. The compound induced G2/M phase arrest and apoptosis, confirming its potential as a chemotherapeutic agent .

- Microtubule Disruption : Computational docking studies revealed that TBMPC binds to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic catastrophe in cancer cells .

- Selective Toxicity : Unlike many chemotherapeutic agents that affect both cancerous and normal cells, TBMPC showed selective toxicity towards cancer cells while sparing non-tumorigenic cells, indicating a favorable therapeutic window .

Comparison with Similar Compounds

TBMPC shares structural similarities with other pyrrolidine derivatives but exhibits unique biological properties due to its specific substituents:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyrrolidine without tert-butyl group | Lower solubility; less effective in enzyme binding |

| Compound B | Pyrrolidine with different alkyl substituents | Similar anticancer properties but higher toxicity to non-cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.